molecular formula C8H10OS B016433 4-Methoxy-alpha-toluenethiol CAS No. 6258-60-2

4-Methoxy-alpha-toluenethiol

Cat. No.: B016433
CAS No.: 6258-60-2
M. Wt: 154.23 g/mol
InChI Key: PTDVPWWJRCOIIO-UHFFFAOYSA-N
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Description

4-Methoxy-alpha-toluenethiol, also known as this compound, is a useful research compound. Its molecular formula is C8H10OS and its molecular weight is 154.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

4-Methoxybenzyl mercaptan, also known as (4-Methoxyphenyl)methanethiol or 4-Methoxy-alpha-toluenethiol, is primarily used in the synthesis of ω-mercapto amino acids . These amino acids are the primary targets of this compound. Amino acids play a crucial role in various biological processes, including protein synthesis, cell signaling, and neurotransmission.

Mode of Action

The compound interacts with its targets (amino acids) through a process known as mercaptan synthesis . This process involves the addition of a sulfur atom to the amino acid molecule, resulting in the formation of a thiol group. The thiol group is highly reactive and can participate in various biochemical reactions, leading to changes in the structure and function of the target amino acids.

Biochemical Pathways

The primary biochemical pathway affected by 4-Methoxybenzyl mercaptan is the synthesis of ω-mercapto amino acids . These amino acids can further participate in various biochemical pathways, including protein synthesis and signal transduction. The downstream effects of these pathways can vary widely, depending on the specific amino acids and proteins involved.

Result of Action

The primary result of the action of 4-Methoxybenzyl mercaptan is the synthesis of ω-mercapto amino acids . These amino acids can then participate in various biochemical reactions, leading to changes at the molecular and cellular levels. For example, they can be incorporated into proteins, altering their structure and function. They can also participate in cell signaling processes, influencing cellular behavior and responses.

Properties

IUPAC Name

(4-methoxyphenyl)methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c1-9-8-4-2-7(6-10)3-5-8/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTDVPWWJRCOIIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80211617
Record name 4-Methoxybenzenemethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80211617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6258-60-2
Record name 4-Methoxy-α-toluenethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6258-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-alpha-toluenethiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006258602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxybenzenemethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80211617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-α-toluenethiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.812
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-METHOXY-ALPHA-TOLUENETHIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FTY888ZTV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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